molecular formula C13H20ClN B1461440 [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine CAS No. 1036589-80-6

[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B1461440
CAS No.: 1036589-80-6
M. Wt: 225.76 g/mol
InChI Key: URSWOUIUMSOWDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurochemistry and pharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors in the body. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)ethyl]amine: Similar structure but lacks the 3-methylbutan-2-yl group.

    2-(4-Chlorophenyl)ethylamine: Similar structure with a different alkyl group.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)ethylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSWOUIUMSOWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
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[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine

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